1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine
Overview
Description
1-[(2,6-Dichlorobenzyl)sulfonyl]-4-ethylpiperazine is a chemical compound featuring a piperazine ring substituted with a 2,6-dichlorobenzyl group at the 1-position and a sulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine typically involves the following steps:
Formation of the 2,6-dichlorobenzyl chloride: This can be achieved by chlorinating 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Sulfonylation: The 2,6-dichlorobenzyl chloride is then reacted with chlorosulfonic acid to form 2,6-dichlorobenzenesulfonyl chloride.
Nucleophilic Substitution: The final step involves reacting the 2,6-dichlorobenzenesulfonyl chloride with 4-ethylpiperazine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Nucleophilic Substitution: Compounds where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine involves its interaction with molecular targets through its sulfonyl and piperazine groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,6-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine.
2,4-Dichlorobenzenesulfonyl chloride: Similar in structure but with different substitution patterns.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride with different substituents.
Uniqueness: this compound is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties compared to other sulfonyl-containing compounds .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methylsulfonyl]-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-2-16-6-8-17(9-7-16)20(18,19)10-11-12(14)4-3-5-13(11)15/h3-5H,2,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXZEMQDLWMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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